tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate
Description
This compound features a 1-oxaspiro[4.5]decane core, a bicyclic structure comprising a tetrahydrofuran-like oxygen-containing ring fused to a five-membered carbocycle. The hydroxymethyl group at position 2 and the tert-butyl carbamate moiety at position 8 contribute to its unique physicochemical properties. Such spirocyclic carbamates are frequently employed in medicinal chemistry as rigid scaffolds or prodrug intermediates due to their conformational stability and synthetic versatility .
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-11-4-7-15(8-5-11)9-6-12(10-17)19-15/h11-12,17H,4-10H2,1-3H3,(H,16,18) |
InChI Key |
CEBALRPMTLZEJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCC(O2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The spirocyclic system can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[45]decan-8-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays.
Medicine: In medicinal chemistry, tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Heteroatom Substitution
- tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 191805-29-5): Replaces the 1-oxa ring with an 8-aza (nitrogen) group and introduces a ketone (1-oxo).
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate (CAS 2306249-46-5) :
Incorporates two fluorine atoms at position 3, increasing metabolic stability and lipophilicity. The (S)-stereochemistry may influence chiral recognition in biological systems. Molecular weight: 290.35 g/mol .
Ring System Modifications
tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate :
Features a triaza (three nitrogen atoms) spiro system with two ketone groups. The biphenyl substituent at position 3 may enhance π-π stacking interactions, making it suitable for targeting aromatic enzyme pockets. This structural complexity could reduce synthetic accessibility compared to the target compound .- tert-Butyl (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate (CAS 792913-82-7): Contains a 1,4-dioxaspiro ring (two oxygen atoms) and a methyl group at position 7. The dioxolane ring increases rigidity and oxidative stability. Molecular formula: C₁₄H₂₅NO₄ .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | C₁₅H₂₅NO₄ | ~283.37 (estimated) | Hydroxymethyl group, 1-oxaspiro core |
| tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate | C₁₃H₂₁NO₃ | 263.32 | Ketone, nitrogen in spiro ring |
| tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate | C₁₄H₂₄F₂N₂O₂ | 290.35 | Fluorine substituents, chiral center |
| tert-Butyl 8-methyl-1,4-dioxaspiro[4.5]decan-8-ylcarbamate | C₁₄H₂₅NO₄ | 271.35 | 1,4-dioxaspiro core, methyl group |
Biological Activity
tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate is a compound characterized by its unique spirocyclic structure and carbamate functional group. Its molecular formula is C15H27NO4, and it has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a spirocyclic framework that contributes to its chemical reactivity and biological interactions. The presence of the hydroxymethyl and carbamate groups enhances its ability to interact with various biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C15H27NO4 |
| Molecular Weight | 285.38 g/mol |
| CAS Number | 2059937-63-0 |
Research indicates that this compound may function as a biochemical probe, potentially inhibiting specific proteins or enzymes through covalent bonding with nucleophilic sites. This mechanism suggests that the compound could disrupt various biological pathways, making it a candidate for drug development.
In Vitro Studies
In vitro studies have shown that the compound can inhibit certain enzymatic activities, which may be linked to its structural characteristics. For instance, the carbamate group is known to interact with serine residues in active sites of enzymes, leading to inhibition.
Case Studies
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate | Spirocyclic structure with hydroxymethyl and carbamate | Enhanced binding affinity due to spiro structure |
| tert-Butyl (2-azaspiro[4.5]decan-7-yl)carbamate | Contains an azaspiro structure | Different biological activity due to nitrogen presence |
| tert-butyl N-[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate | Similar spirocyclic framework | Explored for similar biochemical applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
